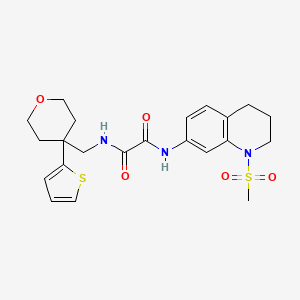

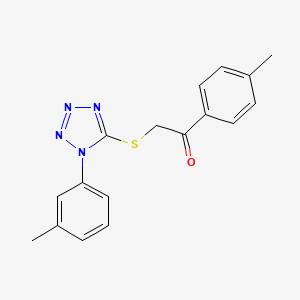

![molecular formula C21H23N3O3S2 B2503830 ethyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 887222-86-8](/img/structure/B2503830.png)

ethyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, ethyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as thiazole and pyridine derivatives, have been synthesized and characterized, suggesting a rich chemistry surrounding this class of compounds .

Synthesis Analysis

The synthesis of related thiazole and pyridine derivatives typically involves cyclization reactions, condensation with various nucleophiles, and functional group transformations. For example, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via reaction of a thioamide with ethyl bromopyruvate . Similarly, ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate was prepared from an amino derivative and then converted into various heterocyclic compounds . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods such as FTIR and NMR, as well as X-ray crystallography. Density functional theory (DFT) calculations have been employed to optimize molecular geometries and to predict vibrational assignments and chemical shifts, which are in good agreement with experimental data . These techniques would be essential for the molecular structure analysis of the target compound.

Chemical Reactions Analysis

The chemical reactivity of thiazole and pyridine derivatives includes reactions with nucleophiles to form various heterocyclic systems, such as benzothienopyrimidines and triazolothienopyrimidines . Schiff base formation and subsequent transformations are also common, leading to a variety of substituted derivatives . These studies provide insights into the potential reactivity of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and pyridine derivatives are influenced by their molecular structure. Intermolecular hydrogen bonding, electronic properties such as the band gap energy, and the presence of electron-donating or withdrawing groups can affect properties like solubility, melting point, and reactivity . Theoretical studies, including DFT analyses, can predict these properties and provide a deeper understanding of the compound's behavior .

Applications De Recherche Scientifique

Synthesis of Derivatives

A study by Mohamed, H. M. (2014) detailed a convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives. These compounds were prepared through the interaction of ethyl 2-(benzo[d]thiazol-2-yl)acetate with various arylidinemalononitrile derivatives. This synthesis pathway demonstrates the chemical reactivity and versatility of benzo[d]thiazol-2-yl compounds in producing a range of derivatives with potential applications in drug development and organic chemistry research (Mohamed, 2014).

Antimicrobial and Antitubercular Activity

Bhoi, M. N., et al. (2016) explored the synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. These derivatives were evaluated for their antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV. The study showcases the potential of thiazolo[3,2-a]pyrimidine derivatives in the development of new antimicrobial agents (Bhoi, M. N., et al., 2016).

Heterocyclic Compound Synthesis

Zhu, X.-F., et al. (2003) reported on the [4 + 2] annulation of ethyl 2-methyl-2,3-butadienoate with N-tosylimines, facilitated by an organic phosphine catalyst. This reaction leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. Such reactions are essential for synthesizing highly functionalized tetrahydropyridines, which are valuable in medicinal chemistry and as building blocks in organic synthesis (Zhu, X.-F., et al., 2003).

Mécanisme D'action

Target of action

Thiazole derivatives are known to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of action

The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For example, some thiazole derivatives have been shown to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Biochemical pathways

Thiazole derivatives can affect various biochemical pathways. For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into prostaglandins .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of action

The result of the compound’s action can vary depending on the specific compound and its targets. For example, some thiazole derivatives have been shown to have cytotoxic activity on human tumor cell lines .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c1-4-27-21(26)24-10-9-13-16(11-24)29-20(23-18(25)12(2)3)17(13)19-22-14-7-5-6-8-15(14)28-19/h5-8,12H,4,9-11H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUDLAZOFVNJAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503747.png)

![4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2503748.png)

![N-Ethyl-N-[2-[(5-methyl-2-oxo-1H-pyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2503750.png)

![3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2503752.png)

![N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503762.png)

![N-[2-[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2503763.png)

![2-(4-Ethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2503769.png)

![ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503770.png)